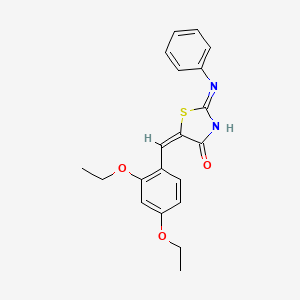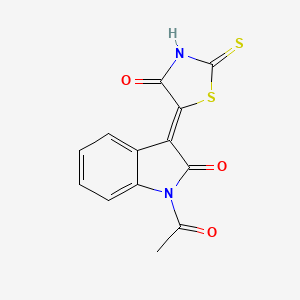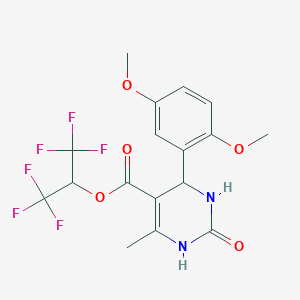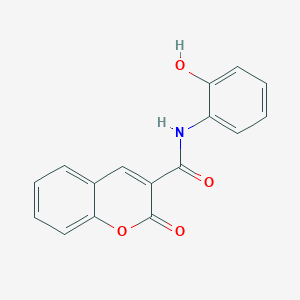![molecular formula C20H27N7O4 B11707304 2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11707304.png)
2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2E)-2-(3,4-二甲氧基苄叉基)肼基]-4,6-二(吗啉-4-基)-1,3,5-三嗪是一种复杂的有机化合物 ,其特征在于具有一个被吗啉和腙基取代的三嗪核心
准备方法
合成路线和反应条件
2-[(2E)-2-(3,4-二甲氧基苄叉基)肼基]-4,6-二(吗啉-4-基)-1,3,5-三嗪的合成通常涉及将3,4-二甲氧基苯甲醛与肼衍生物缩合,然后在受控条件下与氰尿酰氯和吗啉环化。该反应通常在乙醇或乙腈等溶剂中进行,温度控制在50-70°C,以确保最佳产率。
工业生产方法
这种化合物的工业生产可能涉及类似的合成路线,但规模更大,利用连续流动反应器来保持一致的反应条件并提高效率。在工业环境中,使用自动化系统进行试剂添加和温度控制是常见的,以确保高纯度和产率。
化学反应分析
反应类型
2-[(2E)-2-(3,4-二甲氧基苄叉基)肼基]-4,6-二(吗啉-4-基)-1,3,5-三嗪可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂进行氧化,从而生成相应的氧化物。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂进行还原反应,生成肼衍生物。
取代: 亲核取代反应可以在三嗪核心发生,其中吗啉基团可以在适当条件下被其他亲核试剂取代。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 在氢氧化钠等碱存在下的胺或硫醇等亲核试剂。
主要产物
氧化: 腙和吗啉基团的相应氧化物。
还原: 肼衍生物。
取代: 取决于所用亲核试剂的不同,各种取代的三嗪衍生物。
科学研究应用
2-[(2E)-2-(3,4-二甲氧基苄叉基)肼基]-4,6-二(吗啉-4-基)-1,3,5-三嗪在科学研究中具有多种应用:
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其作为酶抑制剂或生物化学分析中配体的潜力。
医学: 探索其潜在的治疗特性,包括抗癌和抗菌活性。
工业: 由于其独特的化学性质,被用于开发先进材料,如聚合物和涂层。
作用机制
2-[(2E)-2-(3,4-二甲氧基苄叉基)肼基]-4,6-二(吗啉-4-基)-1,3,5-三嗪的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物可以与这些靶标形成稳定的复合物,抑制它们的活性,并导致各种生物效应。所涉及的途径可能包括抑制酶活性、破坏细胞过程或调节信号通路。
相似化合物的比较
类似化合物
- 2-[(2E)-2-(3,4-二甲氧基苄叉基)肼基]-1,3,5-三嗪
- 4,6-二(吗啉-4-基)-1,3,5-三嗪
- 3,4-二甲氧基苄叉基腙衍生物
独特之处
2-[(2E)-2-(3,4-二甲氧基苄叉基)肼基]-4,6-二(吗啉-4-基)-1,3,5-三嗪的独特之处在于它结合了三嗪核心上的腙和吗啉基团,赋予了独特的化学和生物性质
属性
分子式 |
C20H27N7O4 |
|---|---|
分子量 |
429.5 g/mol |
IUPAC 名称 |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C20H27N7O4/c1-28-16-4-3-15(13-17(16)29-2)14-21-25-18-22-19(26-5-9-30-10-6-26)24-20(23-18)27-7-11-31-12-8-27/h3-4,13-14H,5-12H2,1-2H3,(H,22,23,24,25)/b21-14+ |
InChI 键 |
ABNYMCRMPVKLKV-KGENOOAVSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11707238.png)
![6,9,17,20,25-Pentaoxa-1,3,12,14-tetraazabicyclo[12.8.5]heptacosane-2,13-dithione](/img/structure/B11707241.png)
![2-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11707244.png)



![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11707270.png)
![4-Bromo-2-{(E)-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol](/img/structure/B11707281.png)
![2-(benzylamino)-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11707287.png)
![2,4-dibromo-6-[(E)-{[4-(4-methoxyphenyl)-1-{[(E)-(4-methoxyphenyl)methylidene]amino}-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11707291.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11707306.png)

